2,6-dichloro-4-methyl-N-(prop-2-en-1-yl)pyridine-3-carboxamide
Overview
Description
2,6-dichloro-4-methyl-N-(prop-2-en-1-yl)pyridine-3-carboxamide is an organic compound with a pyridine ring substituted with chlorine atoms at positions 2 and 6, a methyl group at position 4, and a carboxamide group at position 3 The carboxamide group is further substituted with a prop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of 2,6-dichloro-4-methyl-N-(prop-2-en-1-yl)pyridine-3-carboxamide typically begins with 2,6-dichloro-4-methylpyridine.
Step 1: The 2,6-dichloro-4-methylpyridine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2,6-dichloro-4-methyl-3-chloromethylpyridine.
Step 2: The intermediate 2,6-dichloro-4-methyl-3-chloromethylpyridine is then reacted with allylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The chlorine atoms at positions 2 and 6 can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the prop-2-en-1-yl group.
Addition Reactions: The double bond in the prop-2-en-1-yl group can participate in addition reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Addition: Hydrogenation reactions can be carried out using catalysts like palladium on carbon.
Major Products
Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be formed.
Oxidation Products: Oxidation of the prop-2-en-1-yl group can lead to the formation of aldehydes or carboxylic acids.
Reduction Products: Reduction of the prop-2-en-1-yl group can yield saturated alkyl derivatives.
Scientific Research Applications
2,6-dichloro-4-methyl-N-(prop-2-en-1-yl)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2,6-dichloro-4-methyl-N-(prop-2-en-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The chlorine atoms and the carboxamide group play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2,6-dichloro-4-methylpyridine: Lacks the carboxamide and prop-2-en-1-yl groups.
2,6-dichloro-4-methyl-N-methylpyridine-3-carboxamide: Similar structure but with a methyl group instead of a prop-2-en-1-yl group.
2,6-dichloro-4-methyl-N-(prop-2-yn-1-yl)pyridine-3-carboxamide: Contains a prop-2-yn-1-yl group instead of a prop-2-en-1-yl group.
Uniqueness
2,6-dichloro-4-methyl-N-(prop-2-en-1-yl)pyridine-3-carboxamide is unique due to the presence of both chlorine atoms and the prop-2-en-1-yl group, which confer specific chemical and biological properties
Properties
IUPAC Name |
2,6-dichloro-4-methyl-N-prop-2-enylpyridine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2O/c1-3-4-13-10(15)8-6(2)5-7(11)14-9(8)12/h3,5H,1,4H2,2H3,(H,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLAFYWICAEELE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)NCC=C)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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